molecular formula C8H16ClNO B2676433 diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride CAS No. 205639-91-4

diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride

Cat. No.: B2676433
CAS No.: 205639-91-4
M. Wt: 177.67
InChI Key: JBSSFLCCAAVUFA-SZPCUAKFSA-N
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Description

Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride: is a bicyclic amine derivative known for its unique structural properties. This compound features a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and defined stereochemistry. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other hydroxylation techniques.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The amino group can undergo reduction to form secondary or tertiary amines using reducing agents like LiAlH₄.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure and functional groups make it an ideal candidate for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its defined stereochemistry and functional groups.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including as potential drug candidates for treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that benefit from its rigid bicyclic structure.

Mechanism of Action

The mechanism by which diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Exo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
  • Endo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
  • Bicyclo[2.2.1]heptane derivatives

Uniqueness

Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is unique due to its specific stereochemistry (diexo configuration) and the presence of both amino and hydroxyl functional groups. This combination provides distinct reactivity and binding properties compared to its isomers and other bicyclic compounds.

This detailed overview should provide a comprehensive understanding of diexo-(3-Amino-bicyclo[221]hept-2-yl)-methanol hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSFLCCAAVUFA-SZPCUAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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